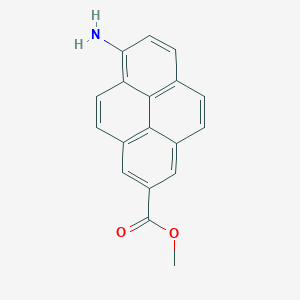
Methyl 6-aminopyrene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-aminopyrene-2-carboxylate is an organic compound with the molecular formula C7H8N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its crystalline structure, which can appear as colorless or slightly yellow crystals. It is soluble in alcohol and ether but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-aminopyrene-2-carboxylate can be synthesized through several methods. One common method involves the reaction of 2-pyridinecarboxamide with ammonia and methanol. The reaction typically requires the use of a catalyst and is conducted under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the esterification of 6-aminopyrene-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction mixture is refluxed for several hours, and the product is then purified through crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-aminopyrene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 6-aminopyrene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized as a catalyst in various chemical reactions and processes.
Mechanism of Action
The mechanism of action of methyl 6-aminopyrene-2-carboxylate involves its interaction with specific molecular targets. It can act as a nucleophile, participating in substitution reactions. The amino group in the compound can form hydrogen bonds with various biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-aminopyridine-2-carboxylate
- Methyl 2-amino-6-pyridinecarboxylate
- 6-Aminopicolinic acid methyl ester
Uniqueness
Methyl 6-aminopyrene-2-carboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its solubility properties and reactivity make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
methyl 6-aminopyrene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2/c1-21-18(20)13-8-11-3-2-10-5-7-15(19)14-6-4-12(9-13)16(11)17(10)14/h2-9H,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGSLOHYWGHNCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4)N)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














